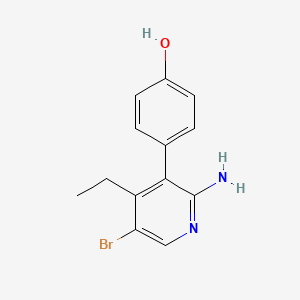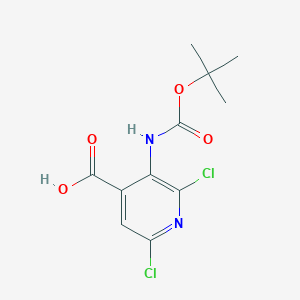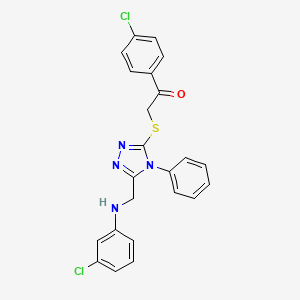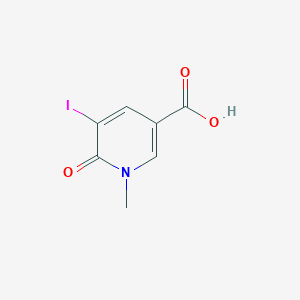
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a dimethylaminoethyl side chain, and a pyrrole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole derivative with a dimethylaminoethyl halide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can react with the dimethylaminoethyl side chain in the presence of a suitable base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a dimethylaminoethyl side chain allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-amino-1-[2-(dimethylamino)ethyl]-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H16N4/c1-12(2)3-4-13-6-8(5-10)9(11)7-13/h3-4,6-7,11H2,1-2H3 |
InChI Key |
JLCLLPJIBMAKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC(=C(C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)
![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)



![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)



![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)


